molecular formula C24H17F3O3S B3013528 Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 955976-32-6

Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B3013528
CAS No.: 955976-32-6
M. Wt: 442.45
InChI Key: DSQDJHDSILHETH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzofuran core substituted at position 2 with a phenyl methanone group and at position 3 with a sulfinylmethyl group linked to a 3-(trifluoromethyl)benzyl moiety. Its IUPAC name reflects these substituents, with the sulfinyl (-S=O) group distinguishing it from thioether (sulfanyl, -S-) or sulfonyl (-SO₂-) analogs .

Properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3O3S/c25-24(26,27)18-10-6-7-16(13-18)14-31(29)15-20-19-11-4-5-12-21(19)30-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQDJHDSILHETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound characterized by a unique structure that includes a benzofuran moiety and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C24H17F3O3S
  • Molecular Weight : 442.45 g/mol
  • CAS Number : Not explicitly provided in the search results but can be referenced from chemical databases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM, indicating potent activity without harming normal cells .

Table 1: Cytotoxic Activity of Related Benzofuran Compounds

CompoundCell LineIC50 (μM)Notes
MCC1019A549 (Lung Cancer)16.4Inhibits AKT signaling pathway
Compound XK562 (Leukemia)5Selective cytotoxicity
Compound YHL60 (Leukemia)0.1High selectivity towards cancer cells

The mechanism by which this compound exerts its biological effects is likely multifaceted. Research indicates that the presence of the sulfinyl group enhances the interaction of these compounds with cellular targets involved in proliferation and survival pathways. For example, compounds exhibiting similar structural motifs have been shown to inhibit critical kinases involved in tumor growth, such as PLK1 (Polo-like kinase 1), which is essential for mitotic progression in cancer cells .

Case Studies

A study published in a peer-reviewed journal explored the effects of various benzofuran derivatives on cancer cell lines. The findings demonstrated that modifications to the benzofuran structure, such as the introduction of halogen atoms or sulfinyl groups, significantly influenced their anticancer activity. The study concluded that these modifications could lead to enhanced binding interactions with target proteins, thereby increasing their efficacy against cancer cells .

Safety and Toxicity

The safety profile of this compound remains to be fully elucidated. However, related compounds have shown minimal toxicity towards normal cells at effective therapeutic doses. Ongoing research is required to assess the long-term effects and potential side effects associated with this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

a) 4-Chlorophenyl Sulfinyl Analog
  • CAS : 338411-52-2
  • Formula : C₂₃H₁₄ClF₃O₃S
  • MW : 462.87 g/mol
  • Key Difference : Replacement of the phenyl group at position 2 with a 4-chlorophenyl and inclusion of a sulfinyl group.
b) Sulfanyl (Thioether) Analog
  • CAS : 338424-58-1
  • Formula : C₂₃H₁₈O₂S
  • MW : 358.5 g/mol
  • Key Difference : Sulfanyl (-S-) instead of sulfinyl (-S=O) at position 3.
  • Impact : The absence of the sulfinyl oxygen reduces polarity, likely decreasing solubility but increasing membrane permeability .

Sulfur Oxidation State Variations

Compound Type Sulfur Group Example CAS MW (g/mol) Key Property Differences
Sulfinyl -S=O 338423-80-6 412.42 Higher polarity, improved solubility
Sulfanyl -S- 338424-58-1 358.5 Higher lipophilicity
Sulfonyl -SO₂- N/A (see ) ~450* Highest polarity, thermal stability

*Estimated based on analogous sulfonyl benzofurans .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

a) 4-Fluorophenyl Sulfonyl Analog
  • Synthesis : Oxidation of sulfanyl precursors with 3-chloroperoxybenzoic acid yields sulfonyl derivatives, as demonstrated in the preparation of 3-[(4-fluorophenyl)sulfonyl]-5-iodo-2-methyl-1-benzofuran (m.p. 438–439 K) .
  • Impact : Fluorine substitution enhances metabolic resistance, while the sulfonyl group increases thermal stability .
b) 3,4-Difluorophenyl Amino Analog
  • CAS: Not specified (see ).
  • Formula: C₁₅H₉F₂NO₂
  • MW : 273.23 g/mol
  • Key Difference: Replacement of trifluoromethyl with 3,4-difluorophenyl and an amino group at position 3.

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